molecular formula C9H18N2O3S B2874994 N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide CAS No. 1281017-51-3

N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide

Cat. No. B2874994
CAS RN: 1281017-51-3
M. Wt: 234.31
InChI Key: CCRQXLDMMWNHIR-UHFFFAOYSA-N
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Description

N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide is a chemical compound with the CAS Number: 1281017-51-3 . Its molecular weight is 234.32 . The IUPAC name for this compound is N-[(1-acetyl-3-piperidinyl)methyl]methanesulfonamide .


Molecular Structure Analysis

The InChI code for N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide is 1S/C9H18N2O3S/c1-8(12)11-5-3-4-9(7-11)6-10-15(2,13)14/h9-10H,3-7H2,1-2H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound can serve as a starting material or intermediate in synthesizing substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown potential in drug development for their pharmacological properties .

Pharmacological Applications

The piperidine moiety is a common feature in many pharmaceuticals. As such, N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide could be used in the discovery and biological evaluation of potential drugs. Its structure allows for modifications that can lead to the development of new medications with varied therapeutic effects .

Biological Activity Studies

This compound’s piperidine core is significant in bioactive molecules. Researchers can use it to study multicomponent reactions, biological activity, and pharmacological activity. It’s particularly useful in understanding the interaction between piperidine derivatives and biological targets .

Drug Design and Discovery

The piperidine nucleus is essential in drug discovery. N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide can be utilized to create novel compounds with the piperidine nucleus, which is a key structural component in many therapeutic agents. This process involves synthesizing and screening for biological efficacy .

Safety And Hazards

The safety information and hazards associated with N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide are not available in the sources I found .

properties

IUPAC Name

N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-8(12)11-5-3-4-9(7-11)6-10-15(2,13)14/h9-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRQXLDMMWNHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide

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